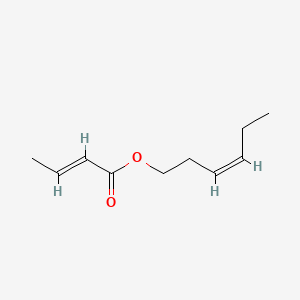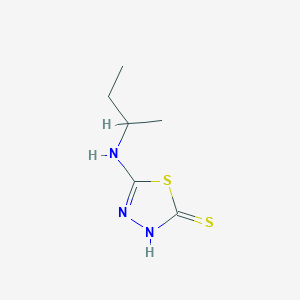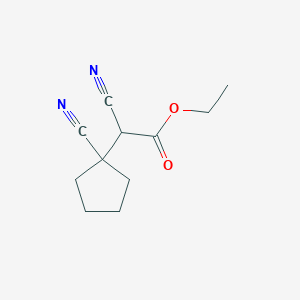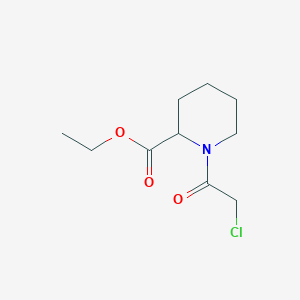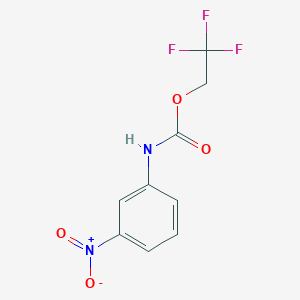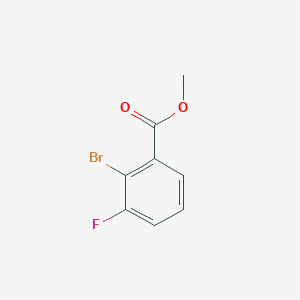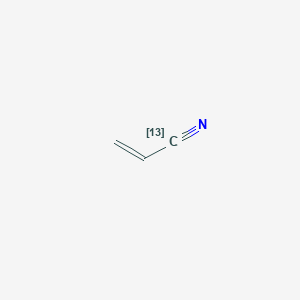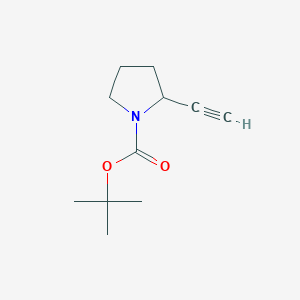
1-Boc-2-エチニルピロリジン
説明
1-Boc-2-Ethynylpyrrolidine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest in organic chemistry due to their potential applications in pharmaceuticals and as intermediates in various synthetic processes. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and the ethynyl moiety represents an alkyne functional group, which is a versatile handle for further chemical transformations.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the enantioselective synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine was achieved using a boron trifluoride etherate-assisted ring opening of ethylene oxide by a chiral organolithium compound derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine . This method showcases the potential for creating chiral centers adjacent to the pyrrolidine ring, which is crucial for the synthesis of enantiomerically pure compounds.
Molecular Structure Analysis
The molecular structure of 1-Boc-2-Ethynylpyrrolidine is not directly discussed in the provided papers. However, the structure of related compounds, such as 2-ethynylpyridine dimers, has been studied using IR spectroscopy and computational methods . These studies provide insights into the behavior of ethynyl groups in molecular interactions, such as hydrogen bonding and π-stacking, which are relevant to understanding the properties and reactivity of 1-Boc-2-Ethynylpyrrolidine.
Chemical Reactions Analysis
Chemical reactions involving pyrrolidine derivatives and ethynyl groups have been reported. For example, the palladium-catalyzed α-arylation of N-Boc pyrrolidine has been extensively studied, demonstrating the utility of this compound in forming carbon-carbon bonds with aryl bromides . Additionally, the reactivity of boroles formed by carboboration, which could be conceptually related to reactions involving ethynyl groups, has been explored, showing the potential for cycloaddition reactions and the formation of borolium ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-2-Ethynylpyrrolidine are not directly reported in the provided papers. However, the properties of similar compounds, such as the dimerization behavior of 2-ethynylpyridine and its IR spectroscopic characteristics, have been investigated . These studies contribute to a broader understanding of how the ethynyl group and the pyrrolidine ring might influence the physical properties, such as solubility and boiling point, and chemical properties, like acidity and basicity, of 1-Boc-2-Ethynylpyrrolidine.
科学的研究の応用
製薬
“1-Boc-2-エチニルピロリジン”は、製薬研究でよく使用されます . これは、さまざまな医薬品化合物の合成におけるビルディングブロックです。ただし、この化合物を用いる特定の医薬品または治療法は、検索結果には記載されていません。
化学合成
この化合物は、化学合成において有用な試薬です . そのユニークな構造と反応性により、さまざまな有機化合物の合成に使用できます。ただし、検索結果には、それが使用される正確な反応または生成物は指定されていません。
生化学
生化学の分野では、“1-Boc-2-エチニルピロリジン”は、さまざまな生化学反応で潜在的に使用される可能性があります . ただし、検索結果には、生化学での使用例は示されていません。
Safety and Hazards
特性
IUPAC Name |
tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYNQAKTJFISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563402 | |
| Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316141-37-4 | |
| Record name | 1,1-Dimethylethyl 2-ethynyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316141-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


